N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide

Description

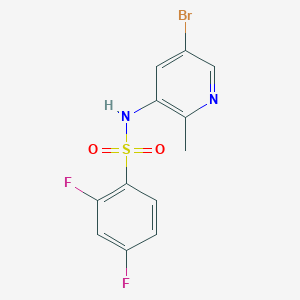

N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a 5-bromo-2-methylpyridin-3-yl group linked to a 2,4-difluorobenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors targeting pathways such as PI3K/mTOR. The bromine atom at the pyridine C5 position and the methyl group at C2 are critical for its interactions with biological targets, while the difluorobenzenesulfonamide group enhances electronegativity and binding affinity .

Properties

IUPAC Name |

N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrF2N2O2S/c1-7-11(4-8(13)6-16-7)17-20(18,19)12-3-2-9(14)5-10(12)15/h2-6,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPCMSNKXURBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175531 | |

| Record name | N-(5-Bromo-2-methyl-3-pyridinyl)-2,4-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-22-0 | |

| Record name | N-(5-Bromo-2-methyl-3-pyridinyl)-2,4-difluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methyl-3-pyridinyl)-2,4-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

Mechanistic Insight :

The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Optimization of Reaction Conditions

Base Selection

Solvent Effects

Temperature Control

-

0°C Initial Cooling : Minimizes side reactions (e.g., sulfonyl chloride hydrolysis).

-

Gradual Warming : Ensures complete conversion without thermal degradation.

Purification and Characterization

Purification Methods

Analytical Data (Analogous Compounds)

| Property | Value | Source |

|---|---|---|

| Melting Point | 161–162°C (N-(5-bromo-2-methoxy analog) | |

| ¹H NMR (DMSO-d₆) | δ 8.24 (s, 1H, pyridine-H) | |

| FT-IR | 1350 cm⁻¹ (S=O stretch) | |

| HPLC Purity | >95% |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Protein Kinase Inhibition

N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide has been identified as a potent inhibitor of specific protein kinases. Protein kinases are critical in regulating cell signaling pathways, and their dysregulation is often implicated in cancer. The compound's ability to modulate these pathways makes it a candidate for cancer therapeutics .

Anticancer Activity

Case studies have demonstrated that this compound exhibits anticancer properties through its action on various cancer cell lines. For instance, research has shown that it can induce apoptosis in tumor cells, thereby inhibiting tumor growth. The specific mechanisms involve the disruption of cell cycle progression and promotion of programmed cell death .

Inflammation and Autoimmune Disorders

The anti-inflammatory potential of this compound has been explored in preclinical models. It has demonstrated efficacy in reducing inflammatory markers and mediators, suggesting possible applications in treating autoimmune diseases such as rheumatoid arthritis and lupus .

Data Summary

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The brominated pyridine ring and the difluorobenzenesulfonamide moiety contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

- Structural Difference : Methoxy (OCH₃) at pyridine C2 instead of methyl (CH₃).

- Synthesis : Achieved via sulfonylation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride, yielding 91% .

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

- Structural Difference : Bromine replaced with a boronate ester at pyridine C3.

- Application : The boronate group enables Suzuki-Miyaura cross-coupling reactions for further derivatization, a feature absent in the methyl/bromo analog .

- Biological Relevance : Boronate-containing derivatives are intermediates for generating bioactive molecules with enhanced pharmacokinetic properties .

Variations in the Sulfonamide Moiety

N-(5-bromo-2-methoxypyridin-3-yl)-4-fluorobenzenesulfonamide (8b)

- Structural Difference : Single fluorine at benzenesulfonamide C4 instead of 2,4-difluoro substitution.

- Yield: 63.5% vs. 75.4% for the difluoro derivative (8c) .

N-(5-cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-2,4-difluorobenzenesulfonamide (4r)

Functional Group Additions for Enhanced Bioactivity

Pyridopyrimidinone Derivatives (e.g., Compound 31 in )

- Structural Difference: A pyridopyrimidinone scaffold replaces the pyridine ring.

- Biological Activity: Acts as a dual PI3K/mTOR inhibitor with nanomolar potency, attributed to the fused pyrimidinone enhancing π-π stacking and hydrogen bonding with kinase active sites .

N-(2-methoxy-5-(4-((2-methoxyethyl)amino)pyrido[2,3-d]pyrimidin-6-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide (17j)

Methylation of the Sulfonamide Nitrogen

N-(5-bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulphonamide

- Structural Difference : Methylation at the sulfonamide nitrogen.

- Metabolic Impact: Methylation may reduce oxidative metabolism, improving plasma stability compared to non-methylated analogs .

Kinase Inhibition Profiles

Biological Activity

N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula: C11H9BrF2N2O2S

- Molecular Weight: 353.16 g/mol

This sulfonamide derivative features a pyridine ring substituted with a bromine atom and a difluorobenzene moiety, which may contribute to its biological properties.

This compound exhibits biological activity primarily through inhibition of specific enzymatic pathways. The sulfonamide group is known to interact with the active sites of various enzymes, potentially leading to competitive inhibition.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases that are critical in various disease processes, including cancer and viral infections.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting bacterial growth through interference with folate synthesis pathways.

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound:

| Biological Activity | Target | IC50 Value (µM) | Study Reference |

|---|---|---|---|

| Protease Inhibition | SARS-CoV 3CLpro | < 10 | |

| Antimicrobial Activity | Various Bacterial Strains | 15 - 30 | |

| Cytotoxicity | Cancer Cell Lines | 20 - 50 |

Case Study 1: Inhibition of SARS-CoV 3CLpro

A significant study evaluated the inhibitory effects of this compound on the SARS-CoV 3CL protease. The compound demonstrated potent inhibition with an IC50 value below 10 µM, indicating its potential as a therapeutic candidate for coronavirus infections. The study utilized X-ray crystallography to elucidate the binding interactions within the active site of the enzyme, confirming non-covalent interactions that stabilize the inhibitor in the enzyme's active site .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was assessed against multiple bacterial strains. Results indicated that it exhibited significant antibacterial activity with IC50 values ranging from 15 to 30 µM. The mechanism was attributed to interference with bacterial folate metabolism, similar to other known sulfonamides .

Research Findings and Future Directions

Recent studies have highlighted the potential for this compound in drug development. Its dual action as both an antiviral and antibacterial agent opens avenues for further research into its therapeutic applications.

Potential Research Directions:

- Structure-Activity Relationship (SAR) Studies : Further optimization of the chemical structure could enhance potency and selectivity against specific targets.

- In Vivo Studies : Evaluating pharmacokinetics and toxicity in animal models will be crucial for assessing clinical viability.

- Combination Therapies : Investigating synergistic effects with existing antiviral or antibacterial agents could improve treatment outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-bromo-2-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-bromo-2-methylpyridin-3-amine and 2,4-difluorobenzenesulfonyl chloride. Key steps include:

- Base Selection : Triethylamine or pyridine neutralizes HCl generated during sulfonamide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction rates .

- Temperature Control : Reactions typically proceed at 0–25°C to minimize side products.

Yield improvements (70–85%) are achieved by incremental addition of sulfonyl chloride and rigorous exclusion of moisture.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselective sulfonylation and absence of unreacted amine. The bromine atom induces distinct deshielding in pyridine protons .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 377.1) and isotopic patterns from bromine .

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity. Mobile phases often use acetonitrile/water with 0.1% TFA .

Q. How does the bromine substituent influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Bromine increases logP (measured via shake-flask method), enhancing membrane permeability .

- Electron-Withdrawing Effects : Bromine stabilizes the pyridine ring, reducing pKa of the sulfonamide NH (determined via potentiometric titration) .

- Crystallinity : Bromine promotes intermolecular halogen bonding, observed in single-crystal X-ray diffraction .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays?

- Methodological Answer :

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated dehalogenation) .

- Membrane Transport Studies : Use Caco-2 monolayers to assess efflux ratios (P-gp/BCRP involvement) .

- Target Engagement Assays : SPR or ITC quantifies binding affinity discrepancies caused by cellular compartmentalization .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., dihydropteroate synthase). Focus on the sulfonamide’s hydrogen bonding with catalytic residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the bromine-pyridine moiety in hydrophobic pockets .

- QSAR Models : Hammett σ values for substituents correlate with inhibitory potency (R² > 0.85) .

Q. What mechanistic insights explain the compound’s activity against resistant bacterial strains?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 against mutant dihydropteroate synthase (e.g., E. coli R21K variant) using spectrophotometric monitoring of dihydropterin formation .

- Resistance Gene Screening : PCR identifies overexpression of sulfonamide-resistant folP alleles in clinical isolates .

- Crystallography : Co-crystal structures reveal bromine’s role in displacing conserved water molecules in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.